ETHYL 3-BENZOYLACRYLATE
CAS No.: 174501-56-5
Cat. No.: VC0221447
Molecular Formula: C10H11N3S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174501-56-5 |
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Molecular Formula | C10H11N3S |
Molecular Weight | 0 |
Introduction
Physical and Chemical Properties
Physical Properties
Ethyl 3-benzoylacrylate possesses distinct physical properties that influence its handling, storage, and applications. The compound is soluble in common organic solvents such as ethanol and acetone but exhibits limited solubility in water . Table 1 summarizes the key physical properties of ethyl 3-benzoylacrylate.
Table 1: Physical Properties of Ethyl 3-Benzoylacrylate
Property | Value |
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Molecular Formula | C₁₂H₁₂O₃ |
Molecular Weight | 204.22 g/mol |
Physical State | Colorless to pale yellow liquid |
Melting Point | 32°C |
Boiling Point | 184-185°C at 25 mmHg |
Boiling Point (at atm. pressure) | 305.1±34.0°C at 760 mmHg |
Density | 1.112 g/mL at 25°C |
Refractive Index | 1.542-1.546 |
Flash Point | 88°C to 132.2°C |
The data in this table represents consensus values reported across multiple sources . The compound's melting point of 32°C indicates that it may exist as a solid in colder environments but is typically handled as a liquid in laboratory settings. Its relatively high boiling point suggests good thermal stability, which is advantageous for certain chemical processes.
Chemical Reactivity
The chemical reactivity of ethyl 3-benzoylacrylate is primarily attributed to its conjugated α,β-unsaturated carbonyl system. This structural feature enables the compound to participate in various chemical transformations, making it valuable in organic synthesis. The key reactions include:
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Michael Addition: The compound acts as an electrophile, reacting with nucleophiles to form adducts. For example, it undergoes enantioselective guanidine-catalyzed Michael addition reactions with dithranol .
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Aldol Condensation: It can undergo aldol reactions to form β-hydroxy esters, which are important intermediates in organic synthesis.
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Diels-Alder Reactions: The compound participates in cycloaddition reactions, contributing to the formation of cyclic structures.
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Hydrogenation: It can be hydrogenated to produce saturated derivatives such as ethyl 3-phenylpropanoate.
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Oxidation: The compound can undergo oxidation to form benzoylacetic acid derivatives.
The electron-withdrawing benzoyl group plays a crucial role in the reactivity of ethyl 3-benzoylacrylate by stabilizing the intermediate formed during nucleophilic addition reactions.
Synthesis Methods
Laboratory Synthesis Routes
Several methods exist for synthesizing ethyl 3-benzoylacrylate in laboratory settings:
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Friedel-Crafts Acylation/Esterification: This approach utilizes benzene, maleic anhydride, and ethanol under acidic conditions.
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Benzoyl Chloride Method: Synthesis through the reaction of ethyl acrylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
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Esterification of β-Benzoylacrylic Acid: This method involves the esterification of β-benzoylacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reduced pressure to remove by-products and drive the equilibrium towards product formation.
Industrial Production Methods
In industrial settings, the production of ethyl 3-benzoylacrylate employs similar synthetic routes but optimized for higher yields and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure consistent product quality. Environmental considerations and cost-effectiveness are also important factors in industrial synthesis.
Patent-Related Synthesis Methods
Patents describe innovative methods for producing ethyl 3-benzoylacrylate, particularly focusing on recycling and efficient synthesis:
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Recovery from Enalapril Synthesis: A method for preparing ethyl 3-benzoylacrylate from enalapril intermediate synthetic mother liquor involves reflux conditions to remove ethanol and water, followed by the addition of organic solvent and catalyst. The resulting solution undergoes deamination and elimination reactions to produce the target compound .
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pH-Controlled Decomposition: Another method involves adjusting the pH value of a solution containing precursor compounds to 3-6 and carrying out decomposition reactions at temperatures above 20°C (preferably 40-80°C). This approach is particularly valuable for recycling mother liquors from pharmaceutical synthesis .
Applications
Pharmaceutical Applications
Ethyl 3-benzoylacrylate has significant applications in the pharmaceutical industry:
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ACE Inhibitor Synthesis: It serves as a key building block for angiotensin-converting enzyme (ACE) inhibitors like enalapril and ramipril, which are important medications for treating hypertension and heart failure .
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Pharmaceutical Impurity: The compound is recognized as an impurity in the synthesis of antihypertensive medications. Its presence in pharmaceutical formulations necessitates careful monitoring and analysis due to potential effects on drug efficacy and safety.
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Novel Therapeutic Development: Research into derivatives of ethyl 3-benzoylacrylate suggests potential applications in developing new therapeutic agents with antibacterial and anticancer properties.
Research Applications
The versatility of ethyl 3-benzoylacrylate makes it valuable in various research applications:
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Organic Synthesis Intermediate: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds such as pyrroloimidazoles and imidazopyridines.
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Fluorescent Probes: Recent studies indicate that derivatives of ethyl 3-benzoylacrylate can be utilized as fluorescent markers for biological imaging. The extended conjugated system enhances its photophysical properties, making it suitable for live cell imaging and tracking biological processes.
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Asymmetric Synthesis: The compound is employed in enantioselective synthesis, particularly in Michael addition reactions, which are essential for developing pharmacologically active compounds.
Industrial Applications
Beyond pharmaceutical and research applications, ethyl 3-benzoylacrylate finds use in various industrial contexts:
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Specialty Chemicals Production: The compound is employed in producing specialty chemicals, polymers, and resins with specific functional characteristics.
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Coatings and Adhesives: It is used in coatings, adhesives, and inks due to its ability to form cross-linked structures upon exposure to UV light or heat .
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Materials Science: The unique properties of ethyl 3-benzoylacrylate make it suitable for creating materials with specific functional characteristics for specialized applications.
Safety Parameter | Classification/Recommendation |
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GHS Symbol | GHS07 (Warning) |
Signal Word | Warning/Danger |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
Required PPE | Eyeshields, gloves, respiratory protection |
Storage Recommendation | Sealed in dry container at room temperature |
Transport Classification | UN2810, Hazard Class 6.1, Packing Group III |
The safety data indicates that proper handling procedures are essential when working with ethyl 3-benzoylacrylate to minimize health risks .
Research Findings and Mechanisms
Mechanism of Action
The mechanism of action of ethyl 3-benzoylacrylate in chemical reactions involves its role as an electrophile in Michael addition reactions:
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Nucleophilic Addition: Nucleophiles attack the β-carbon of the α,β-unsaturated carbonyl system, forming various adducts.
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Stabilization Role: The electron-withdrawing benzoyl group stabilizes the intermediate formed during the reaction, enhancing the electrophilicity of the β-carbon.
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Stereoselective Reactions: In the presence of chiral catalysts, ethyl 3-benzoylacrylate can participate in stereoselective reactions, leading to the formation of optically active compounds.
Case Studies and Research Applications
Several research studies highlight the significance of ethyl 3-benzoylacrylate in various applications:
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Microwave-Enhanced Synthesis: A study focused on synthesizing ethyl 3-benzoylacrylate derivatives demonstrated that microwave irradiation significantly improved yields from as low as 20% to over 75% for certain derivatives, highlighting the importance of optimizing synthetic methods.
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Fluorophore Development: Research has demonstrated the use of this compound in synthesizing novel fluorophores for live cell imaging. These derivatives showed low cytotoxicity and potential for application in biological imaging due to their favorable photophysical properties.
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Pharmaceutical Optimization: Investigation as a key intermediate in synthesizing enalapril highlighted its importance in developing antihypertensive treatments. The synthesis pathways involving this compound have been optimized for higher yields and reduced impurities.
Comparison with Similar Compounds
Ethyl 3-benzoylacrylate shares similarities with related compounds but possesses unique characteristics that distinguish it from structural analogs:
Table 3: Comparison Between Ethyl 3-Benzoylacrylate and Ethyl Benzoylacetate
Property | Ethyl 3-Benzoylacrylate | Ethyl Benzoylacetate |
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CAS Number | 17450-56-5 | 94-02-0 |
Molecular Formula | C₁₂H₁₂O₃ | C₁₁H₁₂O₃ |
Molecular Weight | 204.22 g/mol | 192.21 g/mol |
Structure | Contains α,β-unsaturated bond | Contains saturated bond |
Reactivity | Higher reactivity due to conjugated system | Lower reactivity |
Primary Applications | Pharmaceutical intermediates, particularly ACE inhibitors | General organic synthesis |
The key difference between these compounds lies in the presence of an unsaturated bond in ethyl 3-benzoylacrylate, which confers greater reactivity and enables participation in a wider range of chemical transformations compared to ethyl benzoylacetate .
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